[2]-Gingerdione
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Overview
Description
2-Gingerdione is a bioactive compound found in ginger (Zingiber officinale). It is one of the many constituents responsible for the medicinal properties of ginger, including its anti-inflammatory, antioxidant, and anticancer activities. The compound has garnered significant attention in recent years due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Gingerdione typically involves the extraction of gingerol from ginger, followed by oxidation. One common method includes the use of potassium permanganate as an oxidizing agent under controlled conditions to convert gingerol to 2-Gingerdione.
Industrial Production Methods
Industrial production of 2-Gingerdione often involves large-scale extraction from ginger roots using solvents such as ethanol or methanol. The extracted gingerol is then subjected to oxidation using industrial oxidizing agents. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
2-Gingerdione undergoes various chemical reactions, including:
Oxidation: Conversion of gingerol to -Gingerdione.
Reduction: Reduction of -Gingerdione to gingerol.
Substitution: Reactions involving the substitution of functional groups on the -Gingerdione molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: -Gingerdione.
Reduction: Gingerol.
Substitution: Various substituted derivatives of -Gingerdione.
Scientific Research Applications
Chemistry
In chemistry, 2-Gingerdione is used as a model compound to study oxidation and reduction reactions. Its unique structure makes it an excellent candidate for exploring reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, 2-Gingerdione is studied for its anti-inflammatory and antioxidant properties. It is used in cell culture studies to understand its effects on cellular pathways and gene expression.
Medicine
Medically, 2-Gingerdione is investigated for its potential anticancer properties. It has shown promise in inhibiting the growth of various cancer cell lines, making it a candidate for developing new anticancer drugs.
Industry
In the food and pharmaceutical industries, 2-Gingerdione is used as a natural additive due to its health benefits. It is incorporated into dietary supplements and functional foods to enhance their therapeutic properties.
Mechanism of Action
2-Gingerdione exerts its effects through various molecular targets and pathways. It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, reducing inflammation. Additionally, it scavenges free radicals, thereby exhibiting antioxidant properties. In cancer cells, 2-Gingerdione induces apoptosis by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Gingerol: The precursor to -Gingerdione, known for its anti-inflammatory and antioxidant properties.
Shogaol: Another bioactive compound in ginger with similar therapeutic effects.
Zingerone: A compound with antioxidant and anti-inflammatory properties.
Uniqueness
2-Gingerdione is unique due to its dual role as both an antioxidant and an anti-inflammatory agent. Its ability to induce apoptosis in cancer cells sets it apart from other ginger-derived compounds, making it a promising candidate for anticancer research.
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
6-(4-hydroxy-3-methoxyphenyl)hexane-2,4-dione |
InChI |
InChI=1S/C13H16O4/c1-9(14)7-11(15)5-3-10-4-6-12(16)13(8-10)17-2/h4,6,8,16H,3,5,7H2,1-2H3 |
InChI Key |
ASOVUCJFCHQGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.